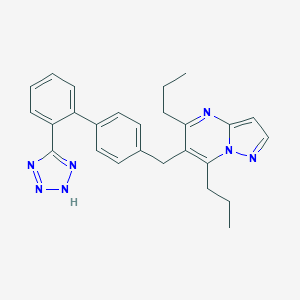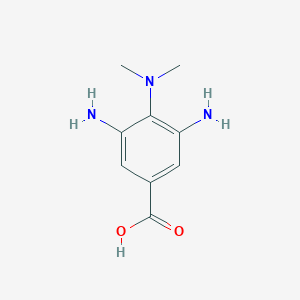
5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine, also known as DPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The mechanism of action of 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine is not fully understood, but it is believed to act as an inhibitor of various targets by binding to their active sites. 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine has been shown to have selective binding to certain targets, which may contribute to its potential therapeutic benefits.
Biochemische Und Physiologische Effekte
5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine has been shown to have various biochemical and physiological effects, depending on the target it is inhibiting. For example, 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine has been shown to inhibit the activity of certain kinases involved in cancer cell growth and proliferation. It has also been shown to have vasodilatory effects, which may be beneficial in the treatment of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine in lab experiments is its potential selectivity for certain targets, which may allow for more specific investigations. However, one limitation is that 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine may have off-target effects, which could complicate data interpretation. Additionally, 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine may have limited solubility and stability, which could affect its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and cardiovascular disease. Another direction is to develop more selective analogs of 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine that could be used to investigate specific targets. Additionally, further studies are needed to understand the mechanism of action of 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine and its potential off-target effects.
Synthesemethoden
5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the formation of a pyrazolo(1,5-a)pyrimidine ring system and the attachment of a tetrazole and biphenyl group to the pyrazole ring. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine has been found to have potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have activity against various targets, including kinases, G protein-coupled receptors, and ion channels. 5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine has been used in studies to investigate the role of these targets in various diseases, including cancer, cardiovascular disease, and neurological disorders.
Eigenschaften
CAS-Nummer |
167375-26-0 |
|---|---|
Produktname |
5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrazolo(1,5-a)pyrimidine |
Molekularformel |
C26H27N7 |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
5,7-dipropyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C26H27N7/c1-3-7-23-22(24(8-4-2)33-25(28-23)15-16-27-33)17-18-11-13-19(14-12-18)20-9-5-6-10-21(20)26-29-31-32-30-26/h5-6,9-16H,3-4,7-8,17H2,1-2H3,(H,29,30,31,32) |
InChI-Schlüssel |
XCYJKTHBHIRGPF-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=CC=NN21)CCC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Kanonische SMILES |
CCCC1=C(C(=NC2=CC=NN21)CCC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Andere CAS-Nummern |
167375-26-0 |
Synonyme |
5,7-Dipropyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)








![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)
![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)
